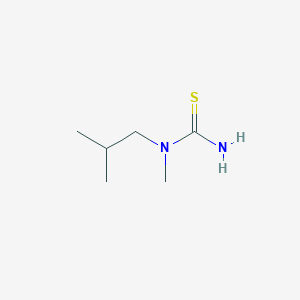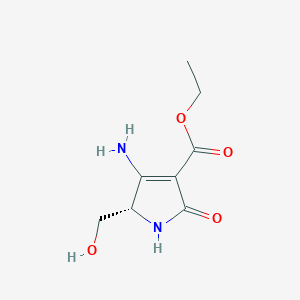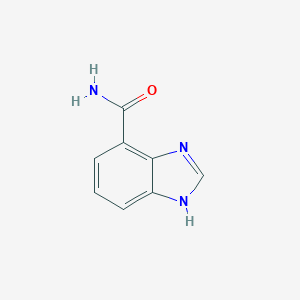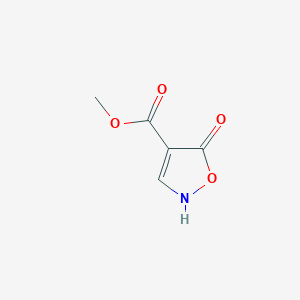
2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, involves multi-step chemical processes. These often include reactions like substitution, nitration, ammoniation, oxidation, and reduction, leading to the formation of the desired mercapto-pyrimidinol derivatives (Alagarsamy, Vijayakumar, & Solomon, 2007). Another example includes the synthesis from 2,6-Dichloropyridine through a series of similar reactions (Jin, 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by spectroscopic methods such as IR and NMR. These techniques provide insights into the arrangement of atoms and the presence of functional groups in the molecule. For instance, 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, a compound with a structure similar to 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, was primarily identified using IR and 1H-NMR (Guan Jin, 2010).
Chemical Reactions and Properties
The chemical behavior of such compounds often involves interactions with various reagents to form new heterocyclic systems. The mercapto group (-SH) in these molecules can undergo various chemical transformations, contributing to their reactivity and potential biological activities (Hassan, Youssef, El-zohry, & El-wafa, 1988).
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, as a part of the pyrimidine family, plays a critical role in the synthesis of complex molecular structures. Parmar et al. (2023) highlighted the importance of pyranopyrimidine scaffolds, particularly the 5H-pyrano[2,3-d]pyrimidine, in the pharmaceutical industry due to its broad synthetic applications and bioavailability. This review emphasizes the application of hybrid catalysts in synthesizing various pyrimidine derivatives, showcasing the compound's significance in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).
Biological Activities and Medicinal Applications
The pyrimidine core, including compounds like 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, is known for its vast pharmacological effects. Rashid et al. (2021) reviewed the anti-inflammatory activities of pyrimidine derivatives, illustrating their inhibitory effects against key inflammatory mediators, thereby showcasing the therapeutic potential of these compounds (Rashid et al., 2021). Similarly, Chiriapkin (2022) underlined the extensive range of pharmacological activity of pyrimidine derivatives, acknowledging their potential as scaffolds for new biologically active compounds (Chiriapkin, 2022).
Optoelectronic Materials
The pyrimidine family, including 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, has seen emerging applications in the field of optoelectronics. Lipunova et al. (2018) discussed the significance of pyrimidine derivatives in fabricating materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review highlights the role of these compounds in creating novel optoelectronic materials, suggesting a promising avenue for scientific applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
The compound is labeled with a warning signal word. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, and P501 . These codes correspond to various safety measures to be taken while handling the compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and others.
Propiedades
IUPAC Name |
6-(methoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h2H,3H2,1H3,(H2,7,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVMVIUSRGXSEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351611 |
Source


|
| Record name | 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol | |
CAS RN |
175205-07-9 |
Source


|
| Record name | 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

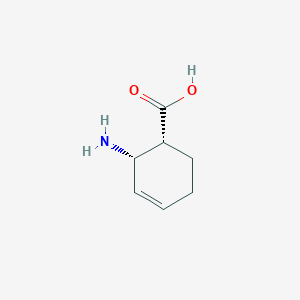

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)
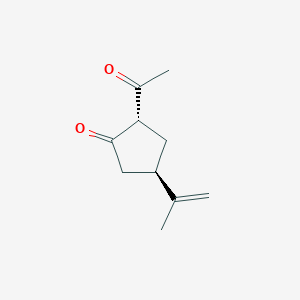
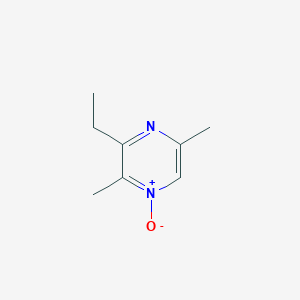
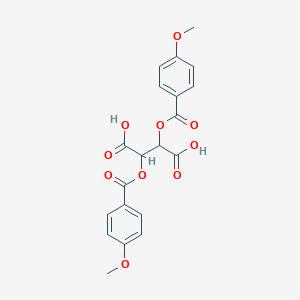
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
